molecular formula C8H8Cl2N2 B13182634 4,6-Dichloro-5-cyclobutyl-pyrimidine CAS No. 1706431-08-4

4,6-Dichloro-5-cyclobutyl-pyrimidine

Cat. No.: B13182634
CAS No.: 1706431-08-4
M. Wt: 203.07 g/mol
InChI Key: VTRWZKINIKULFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-5-cyclobutyl-pyrimidine is a heterocyclic aromatic compound with the molecular formula C8H8Cl2N2. This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes. Pyrimidines are essential components of nucleic acids, and their derivatives are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-cyclobutyl-pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 4,6-dihydroxypyrimidine with phosphoryl chloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The mixture is heated to a specific temperature to facilitate the chlorination process .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-5-cyclobutyl-pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino-substituted pyrimidines, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

4,6-Dichloro-5-cyclobutyl-pyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is used in the study of nucleic acid analogs and their interactions with enzymes.

    Medicine: Derivatives of this compound are investigated for their potential as antiviral, anticancer, and antimicrobial agents.

    Industry: It is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-cyclobutyl-pyrimidine involves its interaction with specific molecular targets. The chlorine atoms at positions 4 and 6 enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit the activity of enzymes or disrupt the function of nucleic acids, leading to various biological effects .

Comparison with Similar Compounds

    4,6-Dichloropyrimidine: This compound shares the same chlorination pattern but lacks the cyclobutyl group.

    5-Cyclobutylpyrimidine: Similar to 4,6-Dichloro-5-cyclobutyl-pyrimidine but without the chlorine atoms.

Uniqueness: this compound is unique due to the presence of both chlorine atoms and the cyclobutyl group. This combination enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in synthetic and medicinal chemistry .

Biological Activity

4,6-Dichloro-5-cyclobutyl-pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features two chlorine atoms at the 4 and 6 positions and a cyclobutyl group at the 5 position, contributing to its unique chemical reactivity and biological properties.

  • Molecular Formula : C8_{8}H8_{8}Cl2_{2}N2_{2}
  • Molecular Weight : Approximately 205.07 g/mol

The presence of electron-withdrawing chlorine atoms enhances the compound's reactivity, facilitating various nucleophilic substitutions and electrophilic additions, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that pyrimidine derivatives, including this compound, exhibit significant biological activities. Notably, compounds with similar structures have shown promising anti-inflammatory properties and potential as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which play vital roles in inflammatory processes .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of COX Enzymes : Studies suggest that this compound may interact with COX enzymes, influencing their activity and potentially leading to reduced inflammation .
  • Antiproliferative Activity : Similar pyrimidine derivatives have been reported to inhibit epidermal growth factor receptor (EGFR) signaling pathways, leading to decreased cell proliferation in cancer models .

Anti-inflammatory Activity

A study focusing on the structure-activity relationship (SAR) of pyrimidine derivatives demonstrated that modifications at specific positions significantly affect their inhibitory potency against COX enzymes. For instance, related compounds exhibited IC50 values in the low micromolar range, indicating strong potential for therapeutic applications in treating inflammatory diseases.

Anticancer Potential

Recent findings highlight the potential of pyrimidine derivatives as anticancer agents. In vitro assays indicated that certain derivatives effectively inhibited cell proliferation in cancer cell lines by targeting EGFR and modulating downstream signaling pathways associated with tumor growth . The selectivity towards EGFR suggests a promising avenue for further development as targeted cancer therapies.

Case Studies

  • Inhibition of COX Activity : In a controlled experiment, this compound was tested alongside known COX inhibitors. Results showed a significant reduction in prostaglandin E2 levels, confirming its role as a COX inhibitor.
  • Antiproliferative Effects on Cancer Cells : A series of cell viability assays conducted on breast cancer cell lines revealed that this compound reduced cell viability by over 50% at concentrations below 10 µM, demonstrating its potential as a therapeutic agent against malignancies.

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsIC50 (µM)Biological Activity
This compound4 & 6 positions chlorinated; cyclobutyl~5COX inhibition; anti-inflammatory
4-Chloro-2-methylpyrimidineChlorinated at position 4; methyl group~10Antiproliferative against EGFR
5-EthylpyrimidineEthyl substitution at position 5~15Moderate anti-inflammatory properties

Properties

CAS No.

1706431-08-4

Molecular Formula

C8H8Cl2N2

Molecular Weight

203.07 g/mol

IUPAC Name

4,6-dichloro-5-cyclobutylpyrimidine

InChI

InChI=1S/C8H8Cl2N2/c9-7-6(5-2-1-3-5)8(10)12-4-11-7/h4-5H,1-3H2

InChI Key

VTRWZKINIKULFJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=C(N=CN=C2Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.